molecular formula C8H6F3N3 B11900509 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B11900509
M. Wt: 201.15 g/mol
InChI Key: CBBDIIWXYTXIRO-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 1823878-08-5) is a high-value heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of over 300,000 described structures known for their close structural similitude to purine bases adenine and guanine, enabling diverse interactions with biological targets . The core structure features a methyl group at the C3 position and a trifluoromethyl group at the C6 position, offering distinct electronic and steric properties for molecular design . 1H-pyrazolo[3,4-b]pyridines are the dominant and more stable tautomeric form compared to their 2H-isomers, a feature critical for ensuring consistent experimental results . Research Applications and Value: This scaffold is extensively investigated as a versatile building block for the development of novel therapeutic agents. Its primary research value lies in the design of potent and selective kinase inhibitors . Pyrazolo[3,4-b]pyridine cores have been successfully optimized to develop inhibitors targeting crucial enzymes like Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a promising target for liver regeneration therapies, achieving binding affinities in the low nanomolar range . The substituents at the C3 and C6 positions are key modulators of both potency and selectivity, making this compound an ideal precursor for such structure-activity relationship (SAR) studies . Chemical Identifiers: • CAS Number: 1823878-08-5 • Molecular Formula: C8H6F3N3 • Molecular Weight: 201.15 g/mol • SMILES: CC1=NN(C2=C1C(=CC(=N2)C(F)(F)F • InChIKey: CBBDIIWXYTXIRO-UHFFFAOYSA-N This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H6F3N3/c1-4-5-2-3-6(8(9,10)11)12-7(5)14-13-4/h2-3H,1H3,(H,12,13,14)

InChI Key

CBBDIIWXYTXIRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=NC2=NN1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Step 1: Formation of a Sulfonyl Hydrazide Salt

4-Trifluoromethylpyridine reacts with 2,4,6-trimethylbenzenesulfonyl hydrazide in dichloromethane to form a stable hydrazide salt. This intermediate enhances reactivity in subsequent steps.

Step 2: Cyclization with Ethyl Propiolate

The hydrazide salt reacts with ethyl propiolate in N,N-dimethylformamide (DMF) under basic conditions (potassium carbonate) to form ethyl 5-trifluoromethyl-pyrazolo[1,5-a]pyridine-3-carboxylate (Intermediate 3). This step achieves 40% yield, with the ester group facilitating further functionalization.

Step 3: Hydrolysis and Decarboxylation

Intermediate 3 undergoes acid-catalyzed hydrolysis (40% H₂SO₄, reflux) to yield 5-trifluoromethyl-pyrazolo[1,5-a]pyridine (Intermediate 4) with 83% yield. Decarboxylation removes the ester group, simplifying the structure.

Step 4: Introduction of the Methyl Group

While the patent focuses on halogenation, adapting this step to introduce a methyl group at C3 could involve:

  • Friedel-Crafts Alkylation : Using methyl chloride and a Lewis acid catalyst.

  • Cross-Coupling Reactions : Employing Suzuki-Miyaura coupling with a methylboronic acid derivative.

This route’s versatility allows for late-stage functionalization but requires optimization to maintain regiochemical fidelity.

Pyrazole-to-Pyridine Ring Construction

Building the pyridine ring onto a preformed pyrazole core offers an alternative strategy. For instance, 3-methyl-5-(trifluoromethyl)pyrazole, synthesized from trifluoroacetylacetone and hydrazine in methanol (95% yield), can undergo cyclization with α,β-unsaturated carbonyl compounds.

Mechanism:

  • Michael Addition : The pyrazole’s NH group attacks an α,β-unsaturated ketone, forming a covalent adduct.

  • Cyclodehydration : Intramolecular dehydration closes the pyridine ring, positioning the trifluoromethyl group at C6.

This method benefits from commercially available starting materials but struggles with steric hindrance from the trifluoromethyl group, often reducing yields to 30–50%.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield Advantages Limitations
CyclocondensationTrifluoromethylpyridine derivativesHydrazine cyclization40–60%Few steps, high atom economyLimited commercial availability of precursors
Multi-Step Synthesis4-TrifluoromethylpyridineSulfonyl hydrazide coupling, hydrolysis40–86%Regioselective, scalableLengthy synthesis, costly reagents
Pyrazole CyclizationTrifluoroacetylacetoneMichael addition, cyclodehydration30–50%Modular, flexible functionalizationLow yields due to steric effects

Chemical Reactions Analysis

Cross-Coupling Reactions

The C3 and C6 positions show divergent reactivity in Suzuki-Miyaura couplings due to electronic effects:

  • C3 Selectivity : The methyl group at C3 directs palladium-catalyzed couplings to the C6 position. For instance, coupling with arylboronic acids at 60°C achieves >90% selectivity for C6 .

  • C6 Functionalization : The trifluoromethyl group enhances electrophilicity at C6, enabling couplings with electron-rich boronic acids (e.g., 4-methoxyphenyl) in 1,4-dioxane/water .

Table 2: Suzuki-Miyaura Coupling Optimization

PositionBoronic AcidCatalyst SystemTemperatureYield (%)
C64-MeO-C₆H₄B(OH)₂Pd(OAc)₂/dppf/Cs₂CO₃100°C95
C3PhB(OH)₂Pd(OAc)₂/dppf/Cs₂CO₃60°C68

Nucleophilic Substitution

The electron-withdrawing trifluoromethyl group activates adjacent positions for nucleophilic attack:

  • C4 Amination : Reaction with primary amines (e.g., benzylamine) in DMF at 120°C yields 4-amino derivatives with 65–85% efficiency .

  • Halogen Exchange : Treatment with KI/CuI in DMSO replaces chloro substituents at C6 with iodine (85% yield) .

Oxidation and Functional Group Interconversion

  • Methyl Oxidation : The C3 methyl group resists oxidation under mild conditions but converts to a carboxylic acid using KMnO₄/H₂SO₄ at 150°C .

  • Trifluoromethyl Stability : The CF₃ group remains intact under standard acidic/basic conditions but undergoes defluorination with strong bases (e.g., t-BuOK).

Comparative Reactivity Analysis

The trifluoromethyl group profoundly alters reactivity compared to non-fluorinated analogs:

Reaction TypeTrifluoromethyl DerivativeMethyl Derivative (Control)
Suzuki Coupling (C6)95% yield at 100°C72% yield at 120°C
Nucleophilic Amination85% yield in 2 h45% yield in 6 h
Oxidation ResistanceStable up to 150°CDegrades at 100°C

Data compiled from .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, exhibit promising anticancer properties. A study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxicity against various cancer cell lines. The findings showed that some compounds had IC50 values in the low micromolar range against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells .

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundCell LineIC50 (μM)
This compoundPC35.0
This compoundK5626.2
This compoundHeLa5.5
This compoundA5497.0

Antimicrobial Properties
Additionally, this compound has demonstrated antimicrobial activities. A study highlighted the synthesis of novel derivatives that were tested against various fungal pathogens. The results indicated that certain derivatives exhibited potent antifungal activity at concentrations as low as 50 μg/ml against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum .

Table 2: Antifungal Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundPathogenInhibition Rate (%) at 50 μg/ml
This compoundB. cinerea96.76
This compoundS. sclerotiorum82.73

Agrochemical Applications

The trifluoromethyl group in the structure of this compound enhances its bioactivity and stability in agrochemical formulations. Research has shown that compounds with this moiety can act as effective insecticides or fungicides.

Insecticidal Activity
A study evaluated the insecticidal properties of trifluoromethyl pyrimidine derivatives and found moderate activity against pests such as Mythimna separata and Spodoptera frugiperda. These findings suggest that derivatives of pyrazolo[3,4-b]pyridine could be developed into new agrochemicals with improved efficacy against agricultural pests .

Material Science Applications

In addition to biological applications, compounds like this compound are being investigated for their potential use in material science. Their unique chemical structure allows them to be incorporated into polymers or coatings that require specific thermal or chemical resistance properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyrazolo[3,4-B]pyridine core, enables the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural analogs based on substituent patterns, molecular weight, and reported biological activities:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Biological Activity/Application Reference
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (Target) -CH₃ (3), -CF₃ (6) ~C₈H₆F₃N₃ ~225.15 Intermediate for anticancer derivatives
3-Methyl-6-(2-naphthyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -CF₃ (4), -C₁₀H₇ (6), -C₆H₅ (1) C₂₄H₁₆F₃N₃ 403.41 Antimicrobial potential (inferred)
4-(Difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine -CF₂H (4), -CH₃ (3), -C₆H₄CH₃ (6) C₂₁H₁₇F₂N₃ 349.38 Not explicitly reported
1-(4-Bromophenyl)-3-methyl-6-(pyridin-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -Br (1), -C₅H₄N (6), -CF₃ (4) C₁₉H₁₂BrF₃N₄ 433.23 High logP (5.34), potential CNS activity
1,3-Dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -CH₃ (1,3), -CF₃ (4), -C₄H₁₀N₂ (6) C₁₃H₁₆F₃N₅ 299.29 Enhanced solubility via piperazine moiety
6-Cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -COOCH₃ (4), -C₃H₅ (6), -F (1) C₁₉H₁₆FN₃O₂ 337.35 Not explicitly reported

Functional Group Impact on Bioactivity

  • Trifluoromethyl Position : The target compound’s -CF₃ group at position 6 contrasts with analogs like 4-(trifluoromethyl) derivatives (e.g., ). Positional differences influence steric and electronic interactions; for example, 4-CF₃ analogs are associated with β-lactamase inhibition (e.g., compound 36, ), while 6-CF₃ derivatives are intermediates for anticancer agents .
  • Aromatic Substituents : Bulky groups like 2-naphthyl () or pyridyl () at position 6 enhance binding to hydrophobic pockets in enzymes, improving potency. Bromophenyl substituents () may increase blood-brain barrier penetration due to higher logP.
  • Polar Groups: Piperazino substituents () improve aqueous solubility, critical for oral bioavailability.

Key Research Findings

  • Synthetic Utility : The target compound serves as a versatile intermediate for functionalization at positions 1 and 4 via Suzuki-Miyaura coupling (e.g., tert-butyl benzoate derivative in ).
  • Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
  • Structure-Activity Relationships (SAR) :
    • Methyl at position 3 enhances metabolic stability without steric hindrance.
    • Electron-deficient substituents (e.g., -CF₃, -Br) at position 6 improve target affinity in kinase inhibitors .

Biological Activity

3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

  • Chemical Formula : C10H8F3N3
  • CAS Number : 937605-80-6
  • Molecular Weight : 227.19 g/mol

The presence of the trifluoromethyl group is noteworthy as it can enhance metabolic stability and lipophilicity, which are critical for drug development.

Antiproliferative Effects

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that certain derivatives showed selective inhibition against the MDA-MB-231 triple-negative breast cancer cell line with IC50 values in the micromolar range (1.00 ± 0.42 µM) .

CompoundCell LineIC50 (µM)Selectivity Index
4gHEL1.00 ± 0.42>25
14cMCF70.59-
14eMCF70.85 ± 0.03-
14gMCF70.93 ± 0.74-

The mechanism of action for these compounds often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs). For example, one derivative exhibited potent inhibition against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively . This suggests that the pyrazolo[3,4-b]pyridine scaffold could be a promising lead for developing CDK inhibitors.

Case Study 1: Synthesis and Evaluation

A recent study synthesized several new dihydro-1H-pyrazolo[3,4-b]pyridine derivatives through a multicomponent reaction. The evaluation revealed that some derivatives had significantly improved antiproliferative activity compared to their predecessors, indicating that structural modifications can enhance biological efficacy .

Case Study 2: Selectivity and Toxicity

In another investigation, compounds were assessed for their selectivity towards tumor versus normal cells. Notably, one derivative demonstrated low cytotoxicity in normal Vero cells (IC50 > 25 µM), indicating a favorable therapeutic window . This selectivity is crucial for minimizing side effects in potential clinical applications.

Q & A

Q. Designing multi-component reactions for diversification: Key considerations?

  • Guidelines :
  • Precursor Compatibility : Ensure reactants (e.g., 1,3-diketones, arylhydrazines) have matched reactivity.
  • Catalyst Selection : Meglumine accelerates cyclization under green conditions, while TFA aids in dehydrative steps .
  • Workflow : Prioritize one-pot setups to minimize intermediate isolation, as seen in 19-derivative libraries .

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